

A Technical Guide to Commercially Available Risperidone-D6 for Research Applications

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Compound of Interest					
Compound Name:	Risperidone-D6				
Cat. No.:	B1488236	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available **Risperidone-D6**, a deuterated analog of the atypical antipsychotic drug risperidone. It is intended to serve as a technical resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies.

Introduction to Risperidone-D6

Risperidone-D6 is a synthetic version of risperidone where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to risperidone but has a higher molecular weight. Due to this mass difference, **Risperidone-D6** is an ideal internal standard for sensitive and accurate quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the unlabeled analyte allows for correction of variations in sample preparation and instrument response, ensuring high precision and accuracy in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

Commercial Sources and Specifications

The selection of a suitable **Risperidone-D6** standard is critical for assay performance. Key parameters include chemical purity and the degree of isotopic enrichment. The following table summarizes offerings from prominent suppliers of analytical standards.



Supplier	Product Name/Code	CAS Number	Chemical Purity	Isotopic Enrichment	Formulation
Cayman Chemical	Risperidone- d4 / 10010570	1020719-76- 9	≥95% (Risperidone)	≥99% deuterated forms (d1-d4)	Solid
LGC Standards (TRC)	Risperidone- d4 / TRC- R525002	1020719-76- 9	>95% (HPLC)	Not specified	Neat (Solid)
MedChemEx press	Risperidone- d6 / HY- 11018S2	1225444-65- 4	Not specified	Not specified	Solid
Clearsynth	Risperidone D6 / CS-F- 00152	106266-06-2 (unlabeled)	Not specified	Not specified	Solid
Simson Pharma	Risperidone D6	1225444-65- 4	Not specified	Not specified	Solid

Note: Suppliers may not always publicly list full specifications; a Certificate of Analysis should be requested for lot-specific data.

Experimental Protocols

The use of **Risperidone-D6** as an internal standard is central to the bioanalysis of risperidone. Below is a representative experimental protocol synthesized from established LC-MS/MS methods.

Objective:

To quantify the concentration of risperidone in human plasma using a validated LC-MS/MS method with **Risperidone-D6** as an internal standard.

Materials and Reagents:

Human plasma (with anticoagulant)



- Risperidone analytical standard
- Risperidone-D6 (Internal Standard IS)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Methanol (for stock solutions)

Methodology:

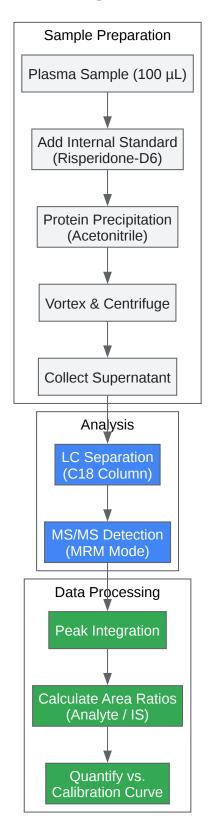
- Standard and Internal Standard Preparation:
 - Prepare a primary stock solution of Risperidone (1 mg/mL) in methanol.
 - Prepare a primary stock solution of Risperidone-D6 (1 mg/mL) in methanol.
 - From these stocks, create a series of working standard solutions for the calibration curve (e.g., 0.25 to 50 ng/mL) and a fixed-concentration working solution for the internal standard (e.g., 20 ng/mL) by dilution in 50:50 acetonitrile:water.
- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma sample (calibrator, quality control, or unknown), add 20 μL of the
 Risperidone-D6 internal standard working solution.
 - Vortex mix for 10 seconds.
 - Add 300 μL of acetonitrile to precipitate plasma proteins.
 - Vortex mix vigorously for 1 minute.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.



- LC-MS/MS Conditions:
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Gradient: Start at 60% A, ramp to 10% A over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
 - Injection Volume: 5 μL.
 - Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Risperidone: Precursor ion m/z 411.3 → Product ion m/z 191.1.
 - Risperidone-D6: Precursor ion m/z 417.3 → Product ion m/z 191.1 (or other appropriate fragment).
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio (Risperidone / Risperidone D6) against the nominal concentration of the calibrators.
 - Use a weighted (e.g., 1/x²) linear regression to fit the curve.
 - Determine the concentration of risperidone in unknown samples by interpolating their peak area ratios from the calibration curve.



Visualizations: Workflows and Signaling Pathways Experimental Workflow Diagram





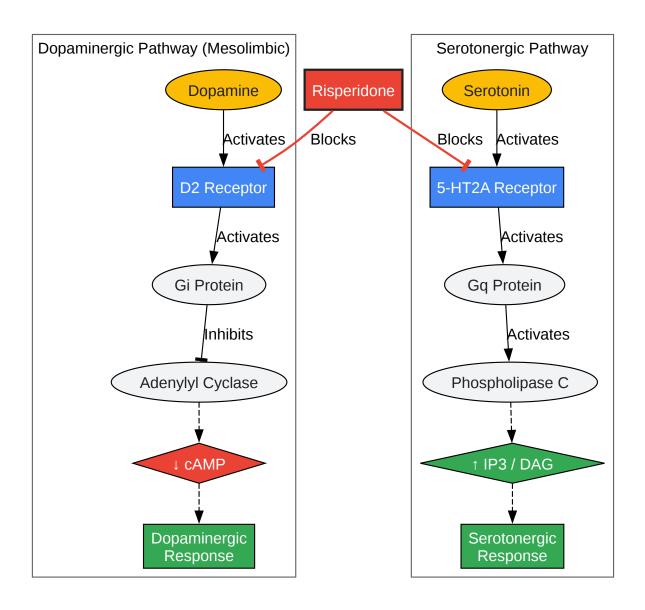
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Caption: Bioanalytical workflow for risperidone quantification.

Risperidone Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

Risperidone's therapeutic effects are primarily mediated through its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2] This dual blockade is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.[2][3]





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Caption: Risperidone blocks D2 and 5-HT2A receptor signaling.

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